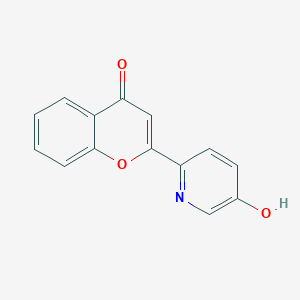

2-(5-Hydroxy-pyridin-2-yl)-chromen-4-one

Description

Properties

CAS No. |

884500-84-9 |

|---|---|

Molecular Formula |

C14H9NO3 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

2-(5-hydroxypyridin-2-yl)chromen-4-one |

InChI |

InChI=1S/C14H9NO3/c16-9-5-6-11(15-8-9)14-7-12(17)10-3-1-2-4-13(10)18-14/h1-8,16H |

InChI Key |

NCSGHKVBYGSOQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=NC=C(C=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 5 Hydroxy Pyridin 2 Yl Chromen 4 One

Retrosynthetic Analysis and Precursor Selection for the Chromen-4-one Scaffold

A logical retrosynthetic analysis of 2-(5-Hydroxy-pyridin-2-yl)-chromen-4-one begins by disconnecting the chromen-4-one core. The most common and effective strategy for the formation of the 2-aryl-4-chromenone ring is the acid-catalyzed intramolecular cyclization of a 1,3-dicarbonyl compound. This leads to the key intermediate, a 1-(2-hydroxyphenyl)-3-(5-hydroxy-pyridin-2-yl)propane-1,3-dione.

Further disconnection of this propane-1,3-dione intermediate can be envisioned through two primary pathways, both of which are variations of the Baker-Venkataraman rearrangement precursor:

Claisen Condensation Route: Disconnection of the C2-C3 bond of the dione (B5365651) reveals a 2'-hydroxyacetophenone (B8834) and an ester of 5-hydroxypicolinic acid. This is a standard approach where the ester is used to acylate the acetophenone.

Baker-Venkataraman Rearrangement Route: Disconnection of the ester linkage in the precursor to the dione, an O-aroyl-2-hydroxyacetophenone, leads back to 2'-hydroxyacetophenone and a derivative of 5-hydroxypicolinic acid.

Both routes converge on the same set of readily available or synthetically accessible precursors: a 2'-hydroxyacetophenone and a derivative of 5-hydroxypicolinic acid.

A critical consideration in the precursor selection is the presence of the free hydroxyl group on the pyridine (B92270) ring. This group is nucleophilic and can interfere with the desired reactions, particularly during the acylation step. Therefore, a protecting group strategy for the pyridine hydroxyl group is essential. A common choice for protecting phenolic hydroxyl groups is the benzyl (B1604629) (Bn) ether or a silyl (B83357) ether, which are stable under the reaction conditions and can be selectively removed at a later stage. Consequently, a more practical precursor would be a derivative of 5-(benzyloxy)picolinic acid.

Table 1: Key Precursors for the Synthesis of the Chromen-4-one Scaffold

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 2'-Hydroxyacetophenone | Provides the benzene (B151609) ring and one carbonyl group of the chromen-4-one. | |

| 5-(Benzyloxy)picolinoyl chloride | Acylating agent to introduce the second carbonyl and the protected pyridine moiety. |

Key Reaction Pathways for the Construction of the 2-(5-Hydroxy-pyridin-2-yl) Moiety

The construction of the 2-(5-hydroxy-pyridin-2-yl) moiety is intrinsically linked to the formation of the chromen-4-one ring. The primary strategy involves the synthesis of the aforementioned 1,3-dicarbonyl intermediate followed by cyclization.

The key reaction pathway is the Baker-Venkataraman rearrangement and subsequent cyclization . This two-step, one-pot procedure is a widely used and efficient method for the synthesis of 2-arylchromones.

Step 1: O-Acylation The synthesis commences with the O-acylation of 2'-hydroxyacetophenone with 5-(benzyloxy)picolinoyl chloride in the presence of a base, such as pyridine or triethylamine, to yield 2-acetylphenyl 5-(benzyloxy)picolinate.

Step 2: Baker-Venkataraman Rearrangement The resulting ester is then subjected to a base-catalyzed rearrangement. Common bases for this transformation include potassium hydroxide (B78521) in pyridine or sodium hydride in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). This rearrangement affords the 1-(2-hydroxyphenyl)-3-(5-(benzyloxy)pyridin-2-yl)propane-1,3-dione.

Step 3: Acid-Catalyzed Cyclization The propane-1,3-dione intermediate is then cyclized under acidic conditions. A mixture of acetic acid and a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is typically employed. Heating the reaction mixture promotes the intramolecular condensation and dehydration to furnish the protected chromone (B188151), 2-(5-(benzyloxy)pyridin-2-yl)-chromen-4-one.

Step 4: Deprotection The final step is the removal of the benzyl protecting group to unveil the desired hydroxyl functionality. This is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297).

Optimization of Reaction Conditions for Yield and Selectivity in this compound Synthesis

In conventional synthesis, the optimization of reaction conditions for the Baker-Venkataraman rearrangement and cyclization is crucial for achieving high yields.

Table 2: Optimization of Conventional Synthesis Conditions

| Parameter | Baker-Venkataraman Rearrangement | Acid-Catalyzed Cyclization |

|---|---|---|

| Solvent | Pyridine, DMSO, Toluene | Glacial Acetic Acid, Ethanol |

| Base/Acid | Potassium Hydroxide, Sodium Hydride | Sulfuric Acid, Hydrochloric Acid |

| Temperature | Room temperature to 60 °C | Reflux (typically 80-120 °C) |

| Reaction Time | 2-6 hours | 1-4 hours |

| Typical Yield | 70-90% | 80-95% |

For the deprotection step, the efficiency of the hydrogenation is dependent on the catalyst loading, hydrogen pressure, and reaction time.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles. nih.gov Both the Baker-Venkataraman rearrangement and the subsequent cyclization can be accelerated using microwave heating.

The use of microwave irradiation can often be performed in solvent-free conditions or with a minimal amount of a high-boiling point solvent, which aligns with the principles of green chemistry. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Step | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Baker-Venkataraman & Cyclization | 3-10 hours at reflux | 5-20 minutes at 100-150 °C |

| Solvent | Pyridine, Acetic Acid | DMF, DMSO, or solvent-free |

| Yield | Generally good (70-90%) | Often higher (80-95%) |

The cyclization of the 1,3-dione intermediate is inherently an acid-catalyzed process. The choice of acid catalyst can influence the reaction rate and yield. While strong mineral acids are effective, solid acid catalysts can also be employed for easier workup and catalyst recovery.

For the deprotection step, the choice of catalyst is critical. Palladium on carbon is highly effective for the hydrogenolysis of benzyl ethers. The catalyst loading is typically around 5-10 mol%.

Purification and Isolation Techniques for Academic Research Purity

Achieving high purity is paramount for academic research to ensure the reliability of subsequent biological or chemical studies. A multi-step purification strategy is typically employed for this compound.

Initial Work-up: After the cyclization and deprotection steps, the reaction mixture is typically quenched with water or a basic solution to neutralize the acid catalyst. The crude product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layer is washed with brine and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Crystallization: The crude product is often a solid that can be purified by recrystallization from a suitable solvent or solvent mixture. Common solvents for recrystallization of chromone derivatives include ethanol, methanol, ethyl acetate, or mixtures of these with hexanes.

Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is the method of choice. Silica gel is the most common stationary phase. The mobile phase is typically a gradient of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone). The polarity of the eluent is gradually increased to first elute any non-polar impurities and then the desired product.

Table 4: Typical Eluent Systems for Column Chromatography of Chromone Derivatives

| Stationary Phase | Eluent System (Gradient) |

|---|---|

| Silica Gel | Hexanes/Ethyl Acetate |

| Silica Gel | Dichloromethane/Methanol |

The purity of the final compound is typically assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and confirmed by spectroscopic methods including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

Chemo- and Regioselectivity Considerations in Derivative Synthesis

The inherent structural features of this compound dictate the approach to its derivatization. The molecule possesses several sites susceptible to chemical modification, and achieving selectivity is paramount to obtaining the desired products.

Key Reactive Sites:

Phenolic Hydroxyl Group (on the pyridine ring): This group is a primary site for reactions such as O-alkylation and O-acylation. Its acidity allows for deprotonation to form a phenoxide, which is a potent nucleophile.

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it a potential site for N-alkylation or coordination with metal catalysts.

Chromen-4-one Ring System: The electron-rich benzene ring of the chromone moiety is susceptible to electrophilic aromatic substitution. The positions ortho and para to the activating ether oxygen (C5 and C7) are particularly favored. The pyrone ring can also undergo reactions, though this often requires more forcing conditions.

Controlling Chemo- and Regioselectivity:

Achieving selective functionalization requires a nuanced approach, often involving the strategic use of protecting groups and careful control of reaction conditions.

O-Alkylation vs. N-Alkylation: The pyridone/hydroxypyridine tautomerism can lead to a mixture of N- and O-alkylated products. The outcome of alkylation is influenced by factors such as the alkylating agent, the base used, and the solvent. For instance, the use of silver salts in a non-polar solvent like benzene has been reported to favor O-alkylation in similar 2-pyridone systems. nih.gov In contrast, alkylation of an alkali metal salt in a polar aprotic solvent like DMF often leads to predominant N-alkylation. nih.gov The steric hindrance around the nitrogen atom in the target molecule may also influence the regioselectivity of alkylation.

Selective Acylation: The hydroxyl group on the pyridine ring can be selectively acylated in the presence of the less reactive chromone system. This can be achieved using standard acylation conditions, such as an acyl chloride or anhydride (B1165640) in the presence of a base.

Electrophilic Aromatic Substitution: The directing effect of the ether oxygen in the chromone ring activates the C5 and C7 positions for electrophilic substitution. The presence of the hydroxypyridyl substituent at the 2-position will also influence the electron density and steric accessibility of these positions. The specific regiochemical outcome will depend on the nature of the electrophile and the reaction conditions.

Protecting Group Strategies: To achieve selective modification of one functional group in the presence of others, the use of protecting groups is a crucial strategy. For instance, the phenolic hydroxyl group can be protected as a silyl ether or a benzyl ether to allow for selective reactions on the chromen-4-one ring. jocpr.com These protecting groups can be subsequently removed under specific conditions to yield the desired derivatized product. Orthogonal protecting groups, which can be removed under different conditions, are particularly valuable for the synthesis of complex, polyfunctionalized molecules. jocpr.comnih.gov

Interactive Data Table: Factors Influencing Selectivity in Pyridone Alkylation

| Factor | Condition Favoring O-Alkylation | Condition Favoring N-Alkylation | Rationale |

| Counter-ion | Silver (Ag+) | Sodium (Na+), Potassium (K+) | The "hard and soft acids and bases" (HSAB) principle suggests that the softer Ag+ ion prefers to interact with the "softer" oxygen atom, while the harder alkali metal ions prefer the "harder" nitrogen atom. |

| Solvent | Non-polar (e.g., Benzene, Toluene) | Polar aprotic (e.g., DMF, DMSO) | Polar aprotic solvents solvate the cation but not the anion, leaving a more "naked" and reactive nitrogen anion. Non-polar solvents favor the neutral tautomer, where oxygen is more nucleophilic. |

| Alkylating Agent | Hard electrophiles (e.g., Diazomethane) | Soft electrophiles (e.g., Alkyl halides) | The nature of the electrophile can influence the site of attack based on HSAB theory. |

| Steric Hindrance | Bulky substituents near nitrogen | Less steric hindrance | Steric bulk around the nitrogen atom can disfavor N-alkylation, making O-alkylation the more probable pathway. nih.gov |

Sustainable and Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound and its derivatives. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key Green Chemistry Strategies:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. researchgate.netajgreenchem.comrsc.orgacs.org The synthesis of the chromen-4-one core itself can often be achieved through MCRs.

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. Green chemistry promotes the use of more environmentally benign alternatives such as water, ethanol, or solvent-free conditions. sharif.edu Microwave-assisted synthesis under solvent-free conditions has been shown to be an effective green method for the synthesis of chromene derivatives. ajgreenchem.com

Catalysis: The use of catalysts, particularly reusable heterogeneous catalysts, is a cornerstone of green chemistry. Catalysts can increase reaction rates and selectivity, often under milder conditions, and their reusability reduces waste and cost. For the synthesis of chromene derivatives, various green catalysts have been employed, including magnetic nanoparticles and nano-kaoline. ajgreenchem.comsharif.edu

Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. MCRs are inherently atom-economical.

Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. ajgreenchem.com Photochemical reactions using visible light are also emerging as a green and sustainable approach. rsc.org

Interactive Data Table: Comparison of Synthetic Methodologies for Chromene Synthesis

| Methodology | Advantages | Disadvantages | Green Chemistry Principles Adhered To |

| Conventional Multi-step Synthesis | Well-established, predictable outcomes | Generates significant waste, often requires harsh conditions and toxic reagents | - |

| Microwave-assisted Synthesis | Rapid reaction times, often higher yields, can be performed solvent-free | Requires specialized equipment, potential for localized overheating | Energy efficiency, Prevention of waste, Use of safer solvents (or solvent-free) |

| Ultrasound-assisted Synthesis | Enhanced reaction rates, improved yields, milder conditions | Specialized equipment needed | Energy efficiency, Use of safer solvents |

| One-pot Multicomponent Reactions | High atom economy, reduced steps and waste, operational simplicity | Optimization can be complex, may require specific catalysts | Atom economy, Prevention of waste, Designing safer chemicals |

| Catalysis with Recyclable Catalysts | Reduced catalyst waste, lower cost, often milder reaction conditions | Catalyst deactivation over time, potential for metal leaching | Catalysis, Prevention of waste |

| Synthesis in Green Solvents (e.g., Water) | Environmentally benign, low cost, non-toxic | Limited solubility of many organic reactants, potential for side reactions | Use of safer solvents and auxiliaries |

By integrating these chemo- and regioselectivity considerations with the principles of green chemistry, the synthesis of this compound and its derivatives can be achieved in a more efficient, selective, and environmentally responsible manner.

Mechanistic Elucidation of Biological Activities of 2 5 Hydroxy Pyridin 2 Yl Chromen 4 One in Vitro

Receptor Ligand Binding and Modulation Studies (In Vitro Cellular Models)

Similarly, a comprehensive review of the literature did not uncover any studies detailing the interaction of 2-(5-Hydroxy-pyridin-2-yl)-chromen-4-one with G-protein coupled receptors or nuclear receptors.

G-Protein Coupled Receptors (GPCRs) Interactions

There is no published research on the binding affinity or modulatory effects of this compound at any G-protein coupled receptors.

Nuclear Receptor Binding Affinities

No data is available regarding the binding affinities of this compound for any nuclear receptors.

Exploration of Cellular Pathway Perturbations by this compound

Detailed experimental data elucidating the specific effects of this compound on cellular pathways remains unavailable. The following sections reflect the absence of research in these specific areas.

Apoptosis Induction Pathways in In Vitro Cellular Models

There are no available studies that investigate whether this compound can induce apoptosis in in vitro cellular models. Consequently, information regarding its potential mechanisms—such as the activation of intrinsic (mitochondrial) or extrinsic (death receptor) pathways, caspase activation, or effects on pro- and anti-apoptotic proteins—is currently unknown.

Autophagy Regulation in Cellular Systems

The scientific literature lacks any data concerning the role of this compound in the regulation of autophagy. It is not known if this compound can act as an inducer or inhibitor of the autophagic process, nor are there any studies on its effects on key autophagy-related proteins or autophagosome formation in cellular systems.

Modulation of Inflammatory Signaling Cascades (e.g., NF-κB, MAPK Pathways)

There is no published research detailing the modulatory effects of this compound on inflammatory signaling cascades. Studies on its potential to inhibit or activate key pathways such as the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) pathways in response to inflammatory stimuli have not been conducted.

Oxidative Stress Response Pathways and Antioxidant Mechanisms in Cellular Contexts

No in vitro studies have been performed to evaluate the antioxidant capabilities or the influence of this compound on oxidative stress response pathways. Its ability to scavenge free radicals, chelate metals, or influence the expression of antioxidant enzymes in cellular contexts has not been documented.

Influence on Gene Expression Profiles (Transcriptomics)

Transcriptomic analyses to determine the influence of this compound on global gene expression profiles have not been reported. Therefore, its potential effects on up- or down-regulation of specific genes or perturbation of entire genetic pathways are unknown.

Antimicrobial Efficacy and Mechanism of Action (In Vitro)

There is no available data on the in vitro antimicrobial efficacy of this compound against bacteria, fungi, or other microorganisms. Research to determine its minimum inhibitory concentration (MIC) or to elucidate its mechanism of antimicrobial action has not been published.

Data Tables

Antibacterial Activity Against Specific Pathogens and Bacterial Targets

Chromen-4-one derivatives have demonstrated notable antibacterial properties. jocpr.cominternationaljournalssrg.orgarkajainuniversity.ac.innih.gov The antibacterial efficacy of these compounds is often attributed to the core chromone (B188151) structure, which can be enhanced by the presence of various substituents. The pyridine (B92270) moiety, in particular, is a well-known pharmacophore that can contribute to antimicrobial activity. nih.gov

Studies on related chromone derivatives have shown activity against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, derivatives of 4-hydroxy-chromen-2-one have been evaluated against Staphylococcus aureus, Escherichia coli, and Bacillus cereus. jocpr.cominternationaljournalssrg.org Similarly, chromenopyridine derivatives have exhibited potent inhibitory activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, as well as activity against Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium. researchgate.net The specific antibacterial activity of this compound would depend on its unique structural features and its interaction with bacterial targets. The mechanism of action for chromone derivatives can vary, but they are known to interfere with essential cellular processes in bacteria.

| Bacterial Strain | Activity of Related Chromone Derivatives |

|---|---|

| Staphylococcus aureus | Inhibitory activity observed researchgate.netjocpr.cominternationaljournalssrg.org |

| Escherichia coli | Inhibitory activity observed researchgate.netjocpr.cominternationaljournalssrg.org |

| Bacillus cereus | Inhibitory activity observed jocpr.cominternationaljournalssrg.org |

| Bacillus subtilis | Inhibitory activity observed researchgate.net |

| Salmonella typhimurium | Inhibitory activity observed researchgate.net |

Antifungal Potency and Fungal Cellular Targets

The chromone scaffold is also associated with significant antifungal activity. researchgate.netnih.govbohrium.comresearchgate.net Research on various chromone derivatives has demonstrated their effectiveness against a range of fungal pathogens. For example, chromenopyridine compounds have been tested against Aspergillus niger and Candida albicans. researchgate.net The antifungal mechanism of these compounds can involve the inhibition of key fungal enzymes, such as sterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane integrity. nih.gov Molecular docking studies have suggested that chromenol derivatives can bind to and inhibit CYP51, representing a plausible mechanism for their antifungal action. nih.gov The presence of a pyridine ring in this compound could further enhance its antifungal potential.

| Fungal Pathogen | Activity of Related Chromone Derivatives | Potential Fungal Cellular Target |

|---|---|---|

| Aspergillus niger | Inhibitory activity observed researchgate.net | Sterol 14α-demethylase (CYP51) nih.gov |

| Candida albicans | Inhibitory activity observed researchgate.netmdpi.com |

Antiviral Properties in Cellular Assays and Viral Replication Inhibition

Flavonoids containing the 4H-chromen-4-one scaffold have been investigated for their antiviral activities. nih.gov These compounds have shown the potential to interfere with the replication cycle of various viruses. nih.gov For instance, certain chromone derivatives have been evaluated for their inhibitory effects against SARS-CoV-2. nih.gov The proposed mechanisms of antiviral action include the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp) and main protease (Mpro). nih.gov Additionally, some 2H-chromene derivatives have been found to inhibit the assembly of viral particles by interfering with the interaction between the virus capsid protein and viral RNA. nih.gov Although specific data on the antiviral properties of this compound is not available, the general antiviral potential of the chromone class suggests it could be a candidate for further investigation.

Investigation of Antineoplastic Potential via In Vitro Cellular Models

Antiproliferative Effects in Cancer Cell Lines and Cell Growth Inhibition

Chromen-4-one derivatives have been extensively studied for their anticancer properties, demonstrating antiproliferative effects against a variety of cancer cell lines. nih.govresearchgate.netnih.govresearchgate.netnih.govnih.govmdpi.com For instance, a coumarin (B35378) compound, benjaminin, exhibited cytotoxic effects against leukemia (K562), stomach (SNU-1), liver (Hep-G2), and lung (NCI-H23) cancer cells. researchgate.net Similarly, sulfonyl chromen-4-ones have been shown to suppress the proliferation of oral cancer cells. mdpi.com The antiproliferative activity of these compounds is often dose-dependent, leading to the inhibition of cancer cell growth. The specific efficacy of this compound would need to be determined through in vitro assays against a panel of cancer cell lines.

| Cancer Cell Line | Reported Antiproliferative Activity of Related Chromone Derivatives |

|---|---|

| HeLa (Cervical Cancer) | High activity observed nih.govnih.gov |

| SMMC-7721 (Hepatocellular Carcinoma) | High activity observed nih.govnih.gov |

| SGC-7901 (Gastric Cancer) | High activity observed nih.govnih.gov |

| U87 (Glioblastoma) | High activity observed nih.govnih.gov |

| HepG2 (Hepatocellular Carcinoma) | High activity observed nih.govresearchgate.netnih.gov |

| K562 (Leukemia) | Cytotoxic effects observed researchgate.net |

| SNU-1 (Stomach Cancer) | Strongest inhibition observed in one study researchgate.net |

| NCI-H23 (Lung Cancer) | Cytotoxic effects observed researchgate.net |

Cell Cycle Arrest Mechanisms in Malignant Cells

One of the key mechanisms by which chromone derivatives exert their antiproliferative effects is by inducing cell cycle arrest in cancer cells. nih.govnih.govmdpi.commdpi.comresearchgate.net This prevents the cancer cells from progressing through the cell cycle and dividing. Depending on the specific compound and cell line, cell cycle arrest can occur at different phases, such as G1, S, or G2/M. nih.gov For example, cryptolepine, an indoloquinoline alkaloid, has been shown to induce G1-phase block at lower concentrations and S-phase and G2/M-phase block at higher concentrations in human lung adenocarcinoma cells. nih.gov Similarly, certain quinolin-4-one derivatives can lead to cell cycle arrest in the S and G2/M phases. mdpi.com The ability of this compound to induce cell cycle arrest would be a critical aspect of its potential as an antineoplastic agent.

Induction of Programmed Cell Death (Apoptosis, Necroptosis, Ferroptosis)

In addition to cell cycle arrest, chromone derivatives can induce programmed cell death in cancer cells.

Apoptosis: This is a well-characterized form of programmed cell death that is often triggered by anticancer agents. Studies have shown that various chromone derivatives can induce apoptosis in cancer cells, characterized by features such as condensed and fragmented nuclei. nih.gov

Necroptosis: This is a regulated form of necrosis, or inflammatory cell death. While research on the induction of necroptosis by chromone derivatives is less common, the broader field of cancer therapeutics is exploring necroptosis induction as a potential strategy. nih.gov

Ferroptosis: This is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. nih.govnih.gov Inducing ferroptosis is emerging as a promising anticancer strategy, particularly for tumors that are resistant to other forms of cell death. nih.govnih.govresearchgate.net Some chemotherapeutic drugs have been found to trigger ferroptosis in cancer cells. nih.gov The potential of this compound to induce any of these forms of programmed cell death would be a significant finding in the evaluation of its antineoplastic activity.

Anti-angiogenic Effects in In Vitro Vascular Sprouting and Tube Formation Assays

The process of angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical step in tumor growth and metastasis. In vitro assays that model this process are crucial for the initial screening of potential anti-angiogenic compounds.

Vascular Sprouting Assays: One common method is the spheroid-based sprouting assay. In this model, endothelial cells are grown as spheroids and then embedded in a three-dimensional matrix, such as collagen or Matrigel®. The addition of pro-angiogenic factors stimulates the cells to sprout and form capillary-like structures. The efficacy of a test compound like this compound would be determined by its ability to inhibit the number and length of these sprouts compared to a control group.

Tube Formation Assays: In the tube formation assay, endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a layer of basement membrane extract (e.g., Matrigel®). In response to angiogenic stimuli, these cells rapidly align and form a network of capillary-like tubes. The anti-angiogenic potential of a compound is quantified by measuring parameters like the total tube length, the number of branch points, and the area covered by the tube network. A significant reduction in these parameters in the presence of the test compound would indicate anti-angiogenic activity.

Data on this compound: No published data from in vitro vascular sprouting or tube formation assays for this compound were found. Therefore, no data table can be presented.

Anti-metastatic Potency in Cell Migration and Invasion Assays

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of cancer-related mortality. Cell migration and invasion are key initial steps in the metastatic cascade, making them important targets for anti-cancer drug development.

Cell Migration Assays: The wound-healing or scratch assay is a widely used method to study cell migration. A "scratch" is created in a confluent monolayer of cancer cells, and the ability of the cells to migrate and close the wound over time is monitored. An effective anti-migratory compound would significantly delay or prevent wound closure. Another common method is the transwell migration assay (or Boyden chamber assay), where cancer cells are placed in the upper chamber of a porous membrane, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower surface is quantified.

Cell Invasion Assays: The cell invasion assay is a modification of the transwell migration assay. The porous membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel®, which mimics the basement membrane. This assay measures the ability of cancer cells to degrade the ECM and invade through the barrier, a crucial step in metastasis. A compound with anti-invasive properties would reduce the number of cells that successfully traverse the coated membrane.

Data on this compound: No research articles detailing the effects of this compound on cancer cell migration or invasion in vitro have been identified. Consequently, no data table can be provided.

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles for 2 5 Hydroxy Pyridin 2 Yl Chromen 4 One Analogues

Positional and Substituent Effects on Biological Activity of the Chromen-4-one Scaffold

The biological activity of the chromen-4-one core is highly dependent on the nature and position of its substituents. The chromen-4-one ring system, consisting of a benzene (B151609) ring fused to a pyranone ring, offers several positions for substitution, primarily on the benzoyl portion (positions 5, 6, 7, and 8) and the C-ring (position 3).

Alterations to the chromen-4-one scaffold can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. For instance, the introduction of hydroxyl groups can increase polarity and the potential for hydrogen bonding, which may enhance interaction with biological targets but could also affect membrane permeability. The position of these hydroxyl groups is critical; for example, a hydroxyl group at position 5 can form a hydrogen bond with the carbonyl oxygen at position 4, influencing the planarity and electronic distribution of the ring system.

The following table illustrates the hypothetical effect of various substituents on the chromen-4-one A-ring on a generic biological activity, based on general SAR principles for this scaffold.

| Position | Substituent | Effect on Activity | Rationale |

| 5 | -OH | Increase | Potential for intramolecular hydrogen bonding with the C4-carbonyl, enhancing planarity and target interaction. |

| 6 | -Cl | Variable | Increases lipophilicity, may enhance membrane permeability, but steric hindrance could be a factor. |

| 7 | -OCH3 | Increase | Electron-donating group, can enhance binding affinity through favorable electronic interactions. |

| 8 | -NO2 | Decrease | Strong electron-withdrawing group, may negatively impact target binding and can introduce toxicity concerns. |

Influence of the 5-Hydroxy-pyridin-2-yl Moiety on Target Interaction and Biological Potency

The substitution at the 2-position of the chromen-4-one ring with a 5-hydroxy-pyridin-2-yl moiety introduces a key pharmacophoric element. The pyridine (B92270) ring, as a bioisostere of a phenyl ring, brings in a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming crucial interactions within a protein's active site.

Rational Design Strategies for Enhanced Bioactivity and Selectivity

Rational drug design for analogues of 2-(5-hydroxy-pyridin-2-yl)-chromen-4-one aims to optimize its interaction with a specific biological target while minimizing off-target effects. Key strategies include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the chromen-4-one core or the pyridine ring with other heterocyclic systems can lead to novel compounds with improved properties. For example, replacing the pyridine ring with other nitrogen-containing heterocycles like pyrimidine (B1678525) or pyrazine (B50134) could alter the hydrogen bonding capacity and steric profile.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking can be employed to predict the binding mode of this compound. This information can then guide the design of new analogues with substituents that complement the active site's topology and chemical environment.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. The 5-hydroxy-pyridine and chromen-4-one moieties could serve as starting fragments for such a strategy.

By systematically modifying the structure, for example, by altering the substituents on the chromen-4-one A-ring or by modifying or replacing the 5-hydroxy-pyridin-2-yl group, it is possible to fine-tune the biological activity and selectivity of the lead compound.

Computational SAR Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogues, a QSAR model could predict the activity of newly designed compounds before their synthesis, thus saving time and resources.

A QSAR study would involve calculating a variety of molecular descriptors for a set of analogues with known biological activities. These descriptors can be classified into several categories:

1D descriptors: Molecular weight, logP (lipophilicity), pKa.

2D descriptors: Connectivity indices, topological polar surface area.

3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

A hypothetical 2D-QSAR study on a series of 2-pyridyl-chromen-4-one derivatives might reveal that electronic, steric, and lipophilic parameters correlate with their biological activity. researchgate.net For instance, a model could indicate that increased lipophilicity and the presence of electron-donating groups on the pyridine ring enhance activity.

The following table presents a hypothetical QSAR model for a series of 2-(5-substituted-pyridin-2-yl)-chromen-4-one analogues.

| Substituent (at position 5 of pyridine) | logP | Molar Refractivity | Predicted Activity (IC50, µM) |

| -H | 2.5 | 75 | 10.5 |

| -OH | 2.1 | 76 | 5.2 |

| -OCH3 | 2.6 | 80 | 8.9 |

| -Cl | 3.0 | 80 | 12.1 |

| -F | 2.6 | 75 | 9.8 |

This hypothetical data suggests that a hydroxyl group at the 5-position of the pyridine ring is beneficial for activity, possibly due to its hydrogen bonding capabilities and its effect on the electronic properties of the molecule.

Pharmacophore Modeling and Identification of Key Structural Features

Pharmacophore modeling is a powerful tool in rational drug design that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model for active this compound analogues would identify the key structural motifs responsible for their interaction with a biological target.

Based on the structure of this compound, a hypothetical pharmacophore model could include the following features:

One Hydrogen Bond Acceptor: The carbonyl oxygen at position 4 of the chromen-4-one ring.

One Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring.

One Hydrogen Bond Donor/Acceptor: The hydroxyl group at the 5-position of the pyridine ring.

Two Aromatic Rings: The benzene ring of the chromen-4-one scaffold and the pyridine ring.

This pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that possess these key features in the correct spatial arrangement, potentially leading to the discovery of new active molecules with different chemical scaffolds. The model also provides valuable insights for the design of new analogues by highlighting the crucial interaction points that should be maintained or enhanced.

Computational Chemistry and Theoretical Investigations of 2 5 Hydroxy Pyridin 2 Yl Chromen 4 One

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for identifying potential biological targets and estimating the strength of the binding interaction.

Protein-Ligand Interaction Analysis and Binding Mode Characterization

This analysis involves identifying the specific amino acid residues within a protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. Characterizing the binding mode helps to understand the mechanism of action and provides a basis for designing more potent molecules. No specific protein-ligand interaction studies for 2-(5-Hydroxy-pyridin-2-yl)-chromen-4-one have been reported.

Active Site Conformational Studies and Ligand Flexibility

Effective docking simulations account for the flexibility of both the ligand and, in some cases, the protein's active site. Studying how the ligand's conformation changes upon binding and how the active site might adapt is essential for an accurate prediction of the binding mode and affinity. Such conformational studies for this compound are not documented.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These properties are fundamental to understanding a molecule's reactivity, stability, and spectroscopic characteristics.

HOMO-LUMO Energy Gaps and Reactivity Descriptors (e.g., Fukui Functions)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy gap between them is an indicator of molecular reactivity and stability. Reactivity descriptors, such as Fukui functions, are used to predict which atoms in a molecule are more susceptible to nucleophilic or electrophilic attack. Specific HOMO-LUMO energy values and Fukui function analyses for this compound are not available in the literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

An MEP map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). This mapping helps in understanding intermolecular interactions, particularly hydrogen bonding. No MEP maps for this compound have been published.

Spectroscopic Property Predictions (e.g., UV-Vis, NMR)

Quantum chemical methods can predict spectroscopic properties like UV-Vis absorption wavelengths and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are often compared with experimental data to confirm the molecular structure and understand its electronic transitions and magnetic environment. Theoretical spectroscopic data for this compound has not been reported.

While the computational tools and theoretical frameworks for analyzing This compound exist, a thorough search of scientific databases indicates that such specific studies have not been conducted or published. Therefore, the detailed research findings, data tables, and in-depth analysis requested for this specific compound cannot be provided.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics in Solution

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational stability and how it interacts with solvent molecules, typically water, to mimic physiological conditions. researchgate.net

The key element of conformational flexibility in this molecule is the single bond connecting the chromone (B188151) and pyridine (B92270) rings. Rotation around this bond dictates the three-dimensional orientation of the two aromatic systems relative to each other. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations. Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to quantify the stability of the molecule's structure over the simulation period. researchgate.netnih.gov A stable complex would typically show low and consistent RMSD values. nih.gov

Furthermore, these simulations reveal the dynamics of interactions between the compound and the surrounding solvent. The hydroxyl (-OH) group on the pyridine ring and the carbonyl (C=O) group on the chromone ring are key sites for forming hydrogen bonds with water molecules. MD simulations can map these hydrogen bond networks, detailing their lifetimes and geometries, which are crucial for understanding the molecule's solubility and how it might interact with a biological target. The radius of gyration (Rg) can also be monitored to assess the molecule's compactness and any significant conformational changes that occur in solution. mdpi.com

In Silico Prediction of Theoretical ADM Parameters (Absorption, Distribution, Metabolism)

In silico prediction of Absorption, Distribution, and Metabolism (ADM) properties is a cornerstone of early-phase drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and avoid costly late-stage failures. nih.gov Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are employed to predict these essential characteristics from the molecular structure alone. nih.gov

Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP) are two of the most critical physicochemical descriptors for predicting a drug's absorption and distribution.

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. nih.gov It is a strong predictor of a drug's ability to permeate cell membranes. Molecules with a TPSA of 140 Ų or less are more likely to exhibit good oral bioavailability. nih.gov

Lipophilicity (LogP) measures the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) phase. It is a key indicator of how well a drug will be absorbed and distributed throughout the body. For oral drugs, a LogP value of less than 5 is one of the criteria in Lipinski's Rule of Five for predicting drug-likeness. nih.gov

For this compound, while specific experimentally verified values are not available, computational tools can provide robust predictions. Based on its structure, which contains three oxygen atoms, one nitrogen atom, and a hydroxyl group, the compound is expected to have a moderate TPSA and LogP, suggesting a balance between solubility and membrane permeability.

| Parameter | Predicted Value (Estimated) | Significance in Drug Discovery |

|---|---|---|

| TPSA (Ų) | ~60-80 | Predicts oral bioavailability and membrane permeability. A value <140 Ų is favorable. |

| LogP | ~2.0-3.5 | Measures lipophilicity. A value <5 is favorable for oral absorption according to Lipinski's rules. |

The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). Computational models predict BBB penetration based on a combination of molecular properties. researchgate.net A key predictor for BBB passage is a low TPSA, generally considered to be less than 90 Ų. researchgate.net Additionally, lower molecular weight and a LogP value around 2.0 are often favorable for crossing the BBB.

Based on the estimated TPSA of 60-80 Ų for this compound, computational models would likely predict that the compound has the potential to penetrate the blood-brain barrier. However, other factors, such as being a substrate for efflux transporters like P-glycoprotein, could limit its brain distribution and would need to be assessed by more specific in silico models.

Cytochrome P450 (CYP450) enzymes are the primary drivers of Phase I drug metabolism in the liver. Predicting which parts of a molecule are most susceptible to metabolism—the Sites of Metabolism (SoM)—is crucial for understanding its metabolic stability and potential for generating active or toxic metabolites. researchgate.net

In silico SoM prediction tools work by combining information about the reactivity of specific atoms and their accessibility to the enzyme's active site. For this compound, several potential sites of metabolism can be identified:

Aromatic Hydroxylation: The unsubstituted positions on both the chromone and pyridine rings are susceptible to hydroxylation, a common metabolic reaction catalyzed by CYP enzymes.

Oxidation of the Phenol: The existing hydroxyl group on the pyridine ring could undergo further oxidation.

Metabolism at the Pyridine Nitrogen: The nitrogen atom in the pyridine ring could also be a site for metabolic reactions.

Computational models would rank these potential sites based on calculated activation energies and steric accessibility, providing a probable metabolic fate for the compound.

Ligand-Based and Structure-Based Drug Design Approaches for Virtual Screening

The scaffold of this compound can serve as a starting point for discovering new, potentially more potent or selective compounds through virtual screening. This can be approached using either ligand-based or structure-based methods.

Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown. A pharmacophore model can be generated from the structure of this compound. This model defines the essential spatial arrangement of chemical features required for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This pharmacophore model is then used as a 3D query to search large chemical databases for other molecules that match these features, identifying diverse structures with the potential for similar activity.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD offers a more direct approach. Molecular docking would be used to predict the binding mode and affinity of this compound within the target's active site. This docked complex reveals key interactions (e.g., hydrogen bonds, pi-stacking) that are critical for binding. This information is then used to perform virtual screening, where millions of compounds are computationally docked into the same site to identify those that are predicted to bind with higher affinity or improved specificity.

Both approaches leverage the chemical information encoded in the this compound structure to efficiently explore vast chemical space and prioritize new molecules for synthesis and biological evaluation.

Future Research Directions and Broader Academic Implications of 2 5 Hydroxy Pyridin 2 Yl Chromen 4 One Research

Exploration of Novel Biological Targets and Therapeutic Areas for Chromen-4-one Derivatives

The chromen-4-one scaffold is a versatile pharmacophore associated with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govontosight.ai Future research will likely expand upon this foundation to identify novel biological targets and explore previously untapped therapeutic areas. The structural diversity achievable through substitution on the chromone (B188151) ring allows for the fine-tuning of pharmacological profiles to engage with a variety of biological macromolecules. nih.gov

Initial studies have identified several key enzyme families as targets for chromen-4-one derivatives. These include:

Protein Kinases: Certain derivatives have shown potent and selective inhibition of kinases like DNA-dependent protein kinase (DNA-PK), which is involved in DNA repair and a target in oncology. acs.org The phosphatidylinositol 3-kinase (PI3K) is another signaling molecule that can be modulated by these compounds. tandfonline.com

Telomerase: Some analogues have been designed as telomerase inhibitors, which are of significant interest in cancer research. tandfonline.comnih.gov These compounds may act by regulating the expression of essential components of the telomerase complex, such as dyskerin. tandfonline.comnih.gov

Sirtuins: Substituted chroman-4-one derivatives have been developed as selective inhibitors of SIRT2, a deacetylating enzyme implicated in neurodegenerative disorders and other aging-related diseases. acs.org

Pteridine Reductase 1 (PTR1): The chroman-4-one scaffold has proven effective for developing inhibitors of PTR1, a validated drug target in parasites like Trypanosoma brucei and Leishmania. nih.gov

G-Protein Coupled Receptors (GPCRs): A series of chromen-4-one-2-carboxylic acid derivatives have been synthesized as agonists and antagonists for the lipid-activated orphan receptor GPR55, demonstrating tunable efficacy based on their substitution patterns. acs.org

The exploration of new therapeutic avenues is a logical progression. Given their anti-inflammatory and antioxidant properties, chromen-4-one derivatives are prime candidates for development into agents for neurodegenerative diseases, cardiovascular conditions, and metabolic disorders. nih.govnih.gov Their ability to interact with diverse targets suggests a potential for developing multi-target-directed ligands (MTDLs), which could be particularly effective for complex diseases like Alzheimer's or cancer. mdpi.com

| Target Class | Specific Target Example | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | DNA-Dependent Protein Kinase (DNA-PK) | Oncology | acs.org |

| Phosphatidylinositol 3-kinase (PI3K) | Oncology, Inflammation | tandfonline.com | |

| Telomerase | hTERT/Dyskerin Complex | Oncology | tandfonline.comnih.gov |

| Deacetylases | Sirtuin 2 (SIRT2) | Neurodegenerative Diseases | acs.org |

| Parasitic Enzymes | Pteridine Reductase 1 (PTR1) | Antiparasitic (Trypanosomiasis, Leishmaniasis) | nih.gov |

| GPCRs | GPR55 | Inflammation, Neuropathic Pain | acs.org |

| Topoisomerases | Topoisomerase IIα | Oncology | nih.gov |

Development of Advanced Synthetic Methodologies and High-Throughput Synthesis for Analogues

The continued exploration of the chemical space around the 2-(5-hydroxy-pyridin-2-yl)-chromen-4-one core necessitates the development of more efficient, versatile, and sustainable synthetic methodologies. While classical methods like the oxidative cyclization of chalcones remain relevant, modern organic synthesis offers a toolkit of advanced strategies.

Recent advancements in the synthesis of 4H-chromen-4-ones include:

Photoredox Catalysis: The use of visible light as a renewable energy source enables greener chemical transformations, and has been successfully applied to the synthesis and functionalization of chromene derivatives. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields for the synthesis of chroman-4-one and coumarin (B35378) derivatives. researchgate.netnih.gov

Multi-component Reactions: These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. beilstein-journals.org

Parallel Synthesis: Both solution- and solid-phase multiple-parallel approaches have been used to generate focused libraries of chromen-4-one derivatives for structure-activity relationship (SAR) studies, accelerating the discovery of potent compounds. acs.org

High-throughput synthesis, coupled with automated purification and screening, will be instrumental in rapidly generating large libraries of analogues. This approach allows for a more comprehensive exploration of SAR, identifying key structural motifs responsible for potency and selectivity. acs.org For instance, systematic modifications at various positions of the chromone core and the pyridine (B92270) ring of this compound can be performed to optimize interactions with a specific biological target.

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Visible-Light Photocatalysis | Utilizes light as an energy source to promote chemical reactions for chromene synthesis and functionalization. | Sustainable, green chemistry, mild reaction conditions. | researchgate.net |

| Microwave-Assisted Synthesis | Employs microwave heating to accelerate reactions. | Reduced reaction times, potential for higher yields, solventless reactions. | researchgate.netresearchgate.net |

| Parallel Synthesis (Solution/Solid-Phase) | Simultaneous synthesis of a large number of compounds in a spatially separated manner. | Rapid generation of compound libraries for high-throughput screening and SAR studies. | acs.org |

| Base-Mediated Annulation | Facile cyclocondensation reactions to form the chromene scaffold from readily available materials. | Mild reaction conditions, good yields. | beilstein-journals.org |

| Multi-component Reactions | One-pot reactions involving three or more starting materials to build complex heterocyclic systems. | High efficiency, atom economy, reduced waste. | beilstein-journals.org |

Integration of Multi-Omics Approaches (e.g., Proteomics, Metabolomics) for Deeper Mechanistic Insights

To move beyond identifying a primary target, a systems-level understanding of how compounds like this compound affect cellular networks is crucial. The integration of multi-omics approaches—such as proteomics and metabolomics—offers a powerful strategy to gain comprehensive mechanistic insights. mdpi.comnih.gov While single-omics approaches are informative, combining them can provide a more complete picture of a compound's mode of action, from gene expression to protein function and metabolic output. mdpi.commdpi.com

Proteomics: This involves the large-scale study of proteins. By comparing the proteome of cells treated with a chromen-4-one derivative to untreated cells, researchers can identify changes in protein expression and post-translational modifications. nih.gov This can reveal the specific signaling pathways that are perturbed by the compound, helping to confirm on-target effects and uncover potential off-target interactions that might contribute to efficacy or unforeseen effects.

Metabolomics: This is the systematic study of small molecules (metabolites) within cells, tissues, or biofluids. nih.gov Treatment with a bioactive compound can cause distinct shifts in the metabolome. Analyzing these changes can elucidate the downstream functional consequences of target engagement. For example, inhibiting a key enzyme in a metabolic pathway would lead to a predictable accumulation of its substrate and a depletion of its product, which can be detected by metabolomics. scispace.com

By integrating these datasets, researchers can construct a more holistic view of the compound's biological impact. For example, a proteomics study might show that a chromen-4-one derivative downregulates the expression of enzymes involved in glycolysis, while a parallel metabolomics study could confirm a corresponding decrease in glycolytic intermediates and lactate (B86563) production. This multi-omics approach is essential for understanding the complex mechanisms of action, identifying biomarkers of response, and predicting potential polypharmacological effects. nih.gov

Challenges and Opportunities in Chromen-4-one Research in the Context of Contemporary Chemical Biology

Despite the promise of the chromen-4-one scaffold, its development presents several challenges and corresponding opportunities for innovation in chemical biology.

Challenges:

Achieving Selectivity: As a "privileged structure," the chromen-4-one scaffold can interact with numerous biological targets. A significant challenge is to design analogues with high selectivity for a single target to minimize off-target effects.

Synthesis of Complex Analogues: While many synthetic methods exist, the efficient and stereoselective synthesis of highly functionalized or complex chromen-4-one derivatives can still be a hurdle. researchgate.net

Target Identification: For compounds identified through phenotypic screening, identifying the specific molecular target(s) responsible for the observed biological activity can be a complex and resource-intensive process.

Opportunities:

Structure-Based and Computational Design: Advances in X-ray crystallography and computational modeling provide powerful tools for the rational design of potent and selective inhibitors. nih.gov By understanding the three-dimensional structure of a target's binding site, chemists can design chromen-4-one derivatives with optimized interactions.

Chemical Probe Development: Highly potent and selective chromen-4-one derivatives can be developed into chemical probes. These tools are invaluable in chemical biology for interrogating the function of specific proteins in living systems.

Targeted Drug Delivery: Conjugating chromen-4-one derivatives to targeting moieties (e.g., antibodies, peptides) could enhance their delivery to specific cells or tissues, increasing local efficacy and reducing systemic exposure.

Harnessing Polypharmacology: Instead of viewing multi-target activity as a liability, there is an opportunity to rationally design compounds that modulate several key nodes in a disease pathway, potentially leading to more robust therapeutic outcomes.

Broader Impact of this compound Research on Chemical Biology and Medicinal Chemistry Disciplines

Research focused on a specific molecular class like the derivatives of this compound has a ripple effect across the broader disciplines of chemical biology and medicinal chemistry. The chromen-4-one scaffold serves as a testament to the power of privileged structures in drug discovery, providing a validated starting point for developing new therapeutic agents. nih.govmdpi.com

The impact can be summarized as follows:

Enrichment of the Medicinal Chemist's Toolbox: Every new synthetic method developed or refined for the synthesis of chromen-4-one derivatives adds to the general toolkit of organic chemistry, potentially finding applications in the synthesis of other heterocyclic systems. hw.ac.uk The challenges encountered in their synthesis spur innovation in reaction methodology. researchgate.net

Validation of New Drug Targets: The discovery of potent and selective chromen-4-one-based inhibitors for novel or underexplored proteins helps to validate these proteins as viable drug targets. This encourages further biological and clinical investigation into these targets.

Advancement of SAR Understanding: The systematic synthesis and biological evaluation of libraries of analogues provide rich datasets for developing and refining structure-activity relationship models. acs.org This knowledge is not only crucial for optimizing the chromen-4-one scaffold but also contributes to a more general understanding of molecular recognition principles.

Creation of Novel Chemical Probes: The development of highly selective ligands for specific targets provides the chemical biology community with essential tools to probe protein function in a cellular context, helping to unravel complex biological pathways.

Q & A

Basic: What synthetic strategies are recommended for 2-(5-Hydroxy-pyridin-2-yl)-chromen-4-one, and how can reaction yields be optimized?

Answer:

The compound can be synthesized via cyclization reactions involving precursors like substituted pyridines and chromenones. A solid-phase synthesis approach using malonic acid and phenol derivatives in the presence of catalysts (e.g., ZnCl₂ in PCl₃) is effective for constructing the chromenone core . For the pyridinyl moiety, refluxing with malononitrile and pyridine derivatives under controlled pH (e.g., pyridine solvent) improves regioselectivity . Optimization involves:

- Catalyst screening : ZnCl₂ enhances cyclization efficiency by stabilizing intermediates.

- Temperature control : Reactions performed at 80–100°C minimize side products.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:

- X-ray crystallography : Use SHELX software for refining crystal structures, particularly for resolving hydroxyl group orientations and π-π stacking interactions .

- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify key signals:

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 281.08).

**3. Advanced: How can computational methods predict the electronic properties and reactivity of 2-(5-Hydroxy-pyridin-4-one derivatives .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from assay variability. Mitigation strategies include:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., LY-293646 for DNA-PK inhibition ).

- Solubility adjustments : Optimize DMSO concentration (<0.1% v/v) to avoid false negatives.

- Data normalization : Express activity relative to a reference compound (e.g., quercetin for antioxidant assays ).

Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) of chromenone derivatives?

Answer:

- Scaffold diversification : Introduce substituents at C-5 (hydroxy group) and C-2 (pyridinyl) to probe electronic effects .

- Biological assays : Pair in vitro antioxidant (DPPH radical scavenging) and anti-inflammatory (COX-2 inhibition) assays with computational docking (AutoDock Vina) to correlate substituent effects with activity .

- Data analysis : Use multivariate regression to identify key descriptors (e.g., Hammett σ values for electron-withdrawing groups).

Advanced: How can researchers address challenges in crystallizing this compound for structural studies?

Answer:

- Solvent screening : Use mixed solvents (e.g., methanol/water) to improve crystal growth.

- Temperature gradients : Slow cooling from 50°C to 4°C enhances lattice formation.

- SHELX refinement : Apply TWINABS for correcting absorption effects in crystals with low symmetry .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

- pH stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 254 nm.

- Metabolite profiling : Use LC-MS/MS to identify oxidation products (e.g., quinone derivatives) in liver microsomes .

- Thermal analysis : TGA/DSC reveals decomposition temperatures (>200°C indicates shelf-life stability).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.